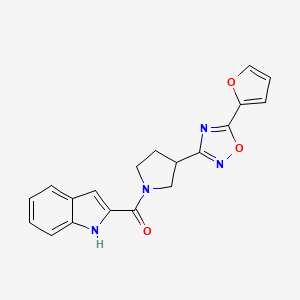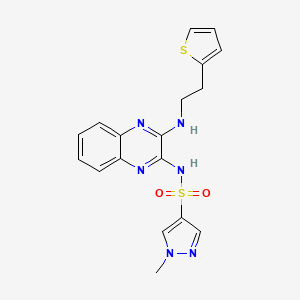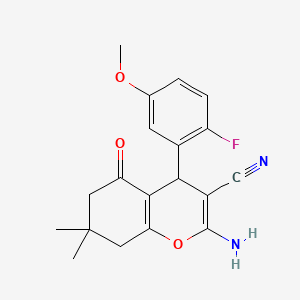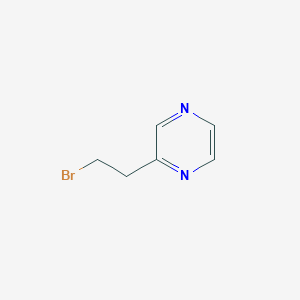
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules. They have shown clinical and biological applications due to their ability to bind with high affinity to multiple receptors . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . It is physically crystalline and colorless in nature with specific odors .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can vary widely depending on the specific derivative and the conditions under which the reaction takes place. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Biological Evaluation
Compounds containing furan and pyrazoline derivatives have been synthesized using both conventional and microwave irradiation methods, showing significant anti-inflammatory and antibacterial activities. Microwave irradiation offers advantages in terms of higher yields, environmental friendliness, and reduced reaction times. The study highlights the potential of furan-containing compounds in therapeutic applications, suggesting a possible area of investigation for the compound (P. Ravula et al., 2016).
Metal Complexes with Antiviral Activity
Benzofuran compounds have been synthesized and complexed with metals, demonstrating significant inhibitory activity against HIV. This research indicates the potential of furan derivatives, when combined with metal ions, to serve as potent antiviral agents. The structure-function relationship explored in these studies could be relevant for designing new therapeutics based on the compound of interest (S. Galal et al., 2010).
Fluorinated Heterocyclic Compounds
The synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles through photochemical methods has been reported, showcasing the utility of oxadiazole rings in the development of compounds with potential electronic and photophysical applications. This suggests that the oxadiazole component of the compound could be explored for its electronic properties and reactivity under photochemical conditions (S. Buscemi et al., 2001).
Synthesis and Applications of Heterocyclic Compounds
The literature also discusses the synthesis and diverse applications of heterocyclic compounds, including those with pyrrole, oxadiazole, and indole rings. These compounds are known for their biological, pharmacological, and electronic properties. The synthesis strategies and applications presented in these studies could provide a foundation for further research into the specific compound of interest, exploring its potential uses in various fields (K. L. Milkiewicz et al., 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(15-10-12-4-1-2-5-14(12)20-15)23-8-7-13(11-23)17-21-18(26-22-17)16-6-3-9-25-16/h1-6,9-10,13,20H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWKHAHZDCVMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2393760.png)

![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)


![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)




![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2393778.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393782.png)
